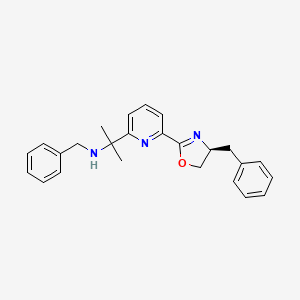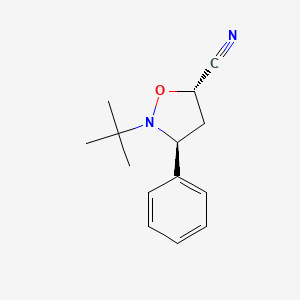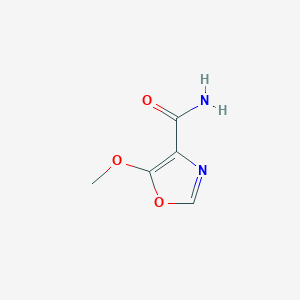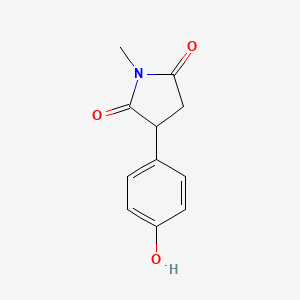
3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl derivatives.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress, modulating the levels of reactive oxygen species and influencing cell survival and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but differs in the aliphatic chain and functional groups.
4-Hydroxyphenylpyruvic acid: Contains a similar hydroxyphenyl group but has a different core structure.
Phenoxodiol: A related compound with anticancer properties, differing in its overall structure and specific functional groups
Uniqueness
3-(4-Hydroxyphenyl)-1-methylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring with a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63626-80-2 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-1-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c1-12-10(14)6-9(11(12)15)7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3 |
Clave InChI |
VDKARDFDKODJSI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC(C1=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenoxy)methyl]-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12892096.png)
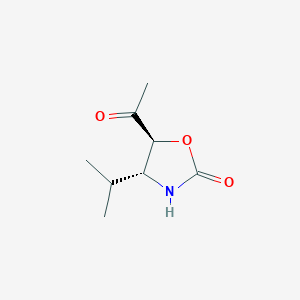
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)
![[(5-Ethoxy-2-phenyl-1,3-oxazole-4-carbonyl)amino]methyl methanimidate](/img/structure/B12892131.png)
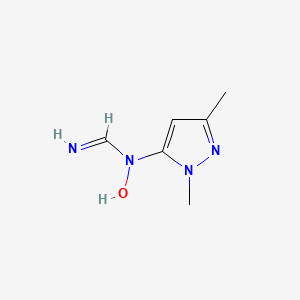
![8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-](/img/structure/B12892145.png)
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,4,9-tetraen-7-one](/img/structure/B12892146.png)
